molecular formula C21H33NO B11095757 2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol

2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol

Cat. No.: B11095757
M. Wt: 315.5 g/mol
InChI Key: WRDWZTRUQVJCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL is a phenolic compound characterized by the presence of bulky tert-butyl groups and a cyclohexylimine moiety. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL typically involves the reaction of 2,6-di-tert-butylphenol with cyclohexylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imine bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Diphenoquinone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from oxidation. This allows the compound to effectively scavenge free radicals and prevent oxidative damage. The imine group can also participate in redox reactions, further enhancing the compound’s antioxidant capacity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI(TERT-BUTYL)-4-[(CYCLOHEXYLIMINO)METHYL]PHENOL is unique due to the combination of its bulky tert-butyl groups and the cyclohexylimine moiety. This structure provides enhanced stability and reactivity, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(cyclohexyliminomethyl)phenol

InChI

InChI=1S/C21H33NO/c1-20(2,3)17-12-15(13-18(19(17)23)21(4,5)6)14-22-16-10-8-7-9-11-16/h12-14,16,23H,7-11H2,1-6H3

InChI Key

WRDWZTRUQVJCNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2CCCCC2

Origin of Product

United States

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